molecular formula C12H18ClNOS B2720081 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride CAS No. 1170287-04-3

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride

Cat. No.: B2720081
CAS No.: 1170287-04-3
M. Wt: 259.79
InChI Key: HWAXRSUVCDEALS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenylthiol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Utilized in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenylthio)piperidine: Similar structure but lacks the hydrochloride salt form.

    4-(2-Methoxyphenylsulfanyl)pyridine: Similar functional groups but different core structure.

    4-(2-Methoxyphenylsulfanyl)morpholine: Similar functional groups but different ring structure.

Uniqueness

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Biological Activity

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is a chemical compound with the molecular formula C12_{12}H17_{17}NOS·HCl and a molecular weight of 259.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 4-(2-methoxyphenyl)sulfanylpiperidine; hydrochloride
  • Molecular Formula : C12_{12}H17_{17}NOS·HCl
  • Molecular Weight : 259.8 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate their activity, thereby influencing several biochemical pathways. The compound is known to bind to specific molecular targets, which can lead to alterations in cellular processes such as apoptosis and signal transduction.

Interaction with Proteins

The binding affinity of this compound with proteins has been studied, indicating that it may alter the conformation and function of target proteins, leading to downstream effects in cellular signaling pathways. Notably, it has been suggested that compounds similar to this one can inhibit pathways associated with cancer cell proliferation by affecting protein phosphorylation states, particularly in the Akt signaling pathway .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that compounds in this class may exhibit anticancer properties by inducing apoptosis in cancer cells through intrinsic pathways. For instance, studies have shown that related compounds can lead to the release of cytochrome c from mitochondria, activating caspases involved in programmed cell death .
  • Neurotransmitter Modulation : This compound may also influence neurotransmitter transporters, potentially affecting mood and cognitive functions. The modulation of neurotransmitter systems is crucial for developing treatments for various neurological disorders .
  • Proteomics Research : It is utilized in proteomics to study protein interactions and functions, providing insights into cellular mechanisms and disease states.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound or its analogs:

  • Apoptotic Mechanisms :
    • A study demonstrated that related piperidine derivatives could induce apoptosis in breast cancer cell lines by inhibiting the Akt signaling pathway, leading to decreased phosphorylation of key proteins involved in cell survival .
    • Another investigation highlighted the role of mitochondrial integrity loss and subsequent cytochrome c release as critical steps in apoptosis induced by these compounds .
  • Neurotransmitter Transporter Interaction :
    • Research on SLC6 neurotransmitter transporters has shown that compounds similar to this compound can modulate transporter activity, which may have implications for treating depression and anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(2-Methoxyphenylthio)piperidineSimilar structure without hydrochloridePotential anticancer properties
4-(2-Methoxyphenylsulfanyl)pyridineDifferent core structureNeurotransmitter modulation
4-(2-Methoxyphenylsulfanyl)morpholineDifferent ring structureAntimicrobial activity

Properties

IUPAC Name

4-(2-methoxyphenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAXRSUVCDEALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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